5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)- is a complex chemical compound known for its unique quinoline structure, which features a quinolinedione moiety along with amino groups. The molecular formula for this compound is and it possesses significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
5,8-Quinolinedione derivatives exhibit a broad spectrum of biological activities:
The synthesis of 5,8-quinolinedione derivatives typically involves multi-step processes:
The applications of 5,8-quinolinedione, 6-amino-2-(2-aminophenyl)- include:
Interaction studies focus on how 5,8-quinolinedione compounds interact with biological targets:
Several compounds share structural similarities with 5,8-quinolinedione, 6-amino-2-(2-aminophenyl)-. Here are notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Amino-5,8-quinolinedione | Similar core structure with variations in amino substitutions | Anticancer properties |
| 7-Amino-5,8-quinolinedione | Contains an amino group at position 7 | Antibacterial activity |
| 6-Arylamino-5,8-quinolinediones | Arylamine substitutions at position 6 | Inhibitors of vasorelaxation |
The uniqueness of 5,8-quinolinedione, 6-amino-2-(2-aminophenyl)- lies in its specific combination of functional groups that enhance its biological activity while allowing for diverse synthetic modifications. This versatility makes it a candidate for further exploration in drug design and development.
The compound’s molecular formula is C15H11N3O2, corresponding to a molecular weight of 265.27 g/mol. Its IUPAC name, 6-amino-2-(2-aminophenyl)-5,8-quinolinedione, reflects the presence of:
X-ray crystallography of analogous 5,8-quinolinediones reveals a planar quinoline ring system with conjugated π-electrons, stabilized by intramolecular hydrogen bonding between the 6-amino group and adjacent carbonyl oxygen. The 2-aminophenyl substituent introduces steric bulk and additional hydrogen-bonding capacity, influencing solubility and intermolecular interactions.
Table 1: Key Structural Parameters of 5,8-Quinolinedione Derivatives